molecular formula C7H8 B14753086 3-Methylene-1,4-cyclohexadiene CAS No. 3217-87-6

3-Methylene-1,4-cyclohexadiene

Cat. No.: B14753086
CAS No.: 3217-87-6
M. Wt: 92.14 g/mol
InChI Key: LVRLCNCYLXWRNI-UHFFFAOYSA-N
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Description

3-Methylene-1,4-cyclohexadiene is an organic compound with the molecular formula C₇H₈ It is a derivative of cyclohexadiene, characterized by the presence of a methylene group attached to the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylene-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the reaction of cyclohexadiene with formaldehyde under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the methylene group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylene-1,4-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into cyclohexane derivatives.

    Substitution: It can undergo substitution reactions, where the methylene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogens, such as chlorine or bromine, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexadienes.

Scientific Research Applications

3-Methylene-1,4-cyclohexadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: Research has explored its potential as a precursor for biologically active compounds.

    Medicine: Studies are investigating its use in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methylene-1,4-cyclohexadiene involves its ability to participate in various chemical reactions due to the presence of the methylene group. This group can act as a reactive site, allowing the compound to undergo addition, substitution, and other reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    1,4-Cyclohexadiene: Similar in structure but lacks the methylene group.

    1,3-Cyclohexadiene: Another isomer with different positioning of double bonds.

    Toluene: A methyl-substituted benzene, structurally related but with different properties.

Uniqueness: 3-Methylene-1,4-cyclohexadiene is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical behavior compared to its analogs. This makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

3-methylidenecyclohexa-1,4-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRLCNCYLXWRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C=CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185953
Record name 3-Methylene-1,4-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-87-6
Record name 3-Methylene-1,4-cyclohexadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3217-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylene-1,4-cyclohexadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylene-1,4-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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